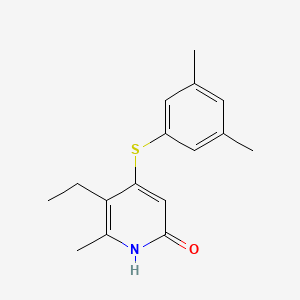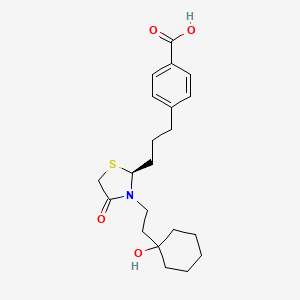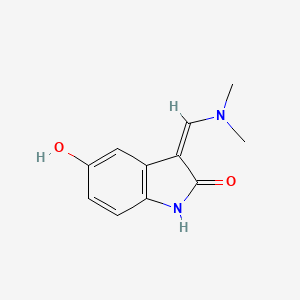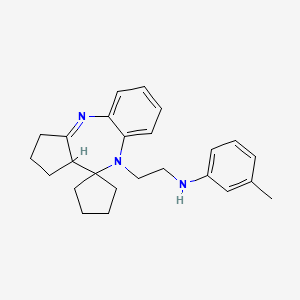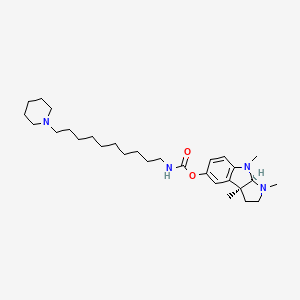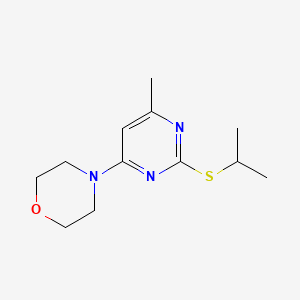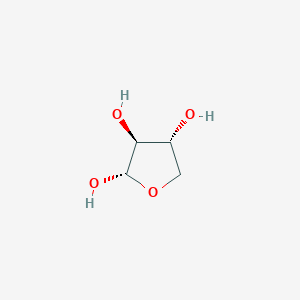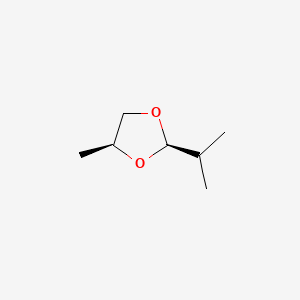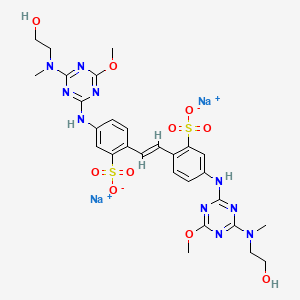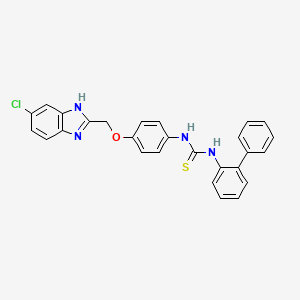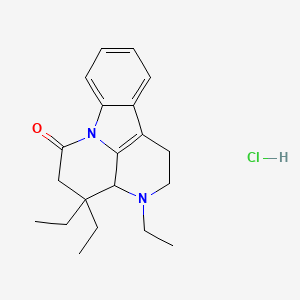
4-(1,1-Dimethylethyl)-2,6-dimethylbenzene-1,3-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1,1-Dimethylethyl)-2,6-dimethylbenzene-1,3-diamine is an organic compound with a complex structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,1-Dimethylethyl)-2,6-dimethylbenzene-1,3-diamine typically involves multiple steps. One common method includes the alkylation of 2,6-dimethylbenzene-1,3-diamine with tert-butyl chloride in the presence of a strong base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis and ensure high yield.
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of catalysts and advanced purification techniques, such as distillation and crystallization, are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
4-(1,1-Dimethylethyl)-2,6-dimethylbenzene-1,3-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo electrophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically use reagents like halogens and nitrating agents under acidic conditions.
Major Products Formed
The major products formed from these reactions include various quinones, amine derivatives, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4-(1,1-Dimethylethyl)-2,6-dimethylbenzene-1,3-diamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-(1,1-Dimethylethyl)-2,6-dimethylbenzene-1,3-diamine involves its interaction with various molecular targets and pathways. It can act as an antioxidant by scavenging free radicals and preventing oxidative damage. Additionally, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes.
Comparación Con Compuestos Similares
Similar Compounds
Phenol, 2,4-Bis(1,1-Dimethylethyl): Known for its antibacterial properties.
Butylated Hydroxytoluene (BHT): A widely used antioxidant in food and cosmetics.
Uniqueness
4-(1,1-Dimethylethyl)-2,6-dimethylbenzene-1,3-diamine is unique due to its specific structure, which imparts distinct chemical properties and reactivity
Propiedades
Número CAS |
84282-24-6 |
|---|---|
Fórmula molecular |
C12H20N2 |
Peso molecular |
192.30 g/mol |
Nombre IUPAC |
4-tert-butyl-2,6-dimethylbenzene-1,3-diamine |
InChI |
InChI=1S/C12H20N2/c1-7-6-9(12(3,4)5)11(14)8(2)10(7)13/h6H,13-14H2,1-5H3 |
Clave InChI |
MOSVLZUJVNSVIZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1N)C)N)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


